

# An In-depth Technical Guide to 3-Fluoro-5-formylbenzoic Acid

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## Compound of Interest

Compound Name: 3-fluoro-5-formylBenzoic acid

Cat. No.: B1447829

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CAS Number: 1289005-85-1

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-fluoro-5-formylbenzoic acid**, a key building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical properties, plausible synthetic routes, and potential applications, offering field-proven insights into its utility.

## Introduction: A Versatile Trifunctional Building Block

**3-Fluoro-5-formylbenzoic acid** is an aromatic organic compound that incorporates three distinct functional groups: a carboxylic acid, an aldehyde, and a fluorine atom, all attached to a central benzene ring. This trifunctional nature makes it a highly versatile intermediate in organic synthesis. The strategic placement of these groups allows for selective chemical modifications, enabling the construction of complex molecular architectures.

The presence of a fluorine atom is particularly significant in the context of medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. The aldehyde and

carboxylic acid functionalities serve as reactive handles for a wide array of chemical transformations, including the formation of amides, esters, imines, and various heterocyclic systems.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-fluoro-5-formylbenzoic acid** is presented in the table below.

Property	Value	Source
CAS Number	1289005-85-1	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FO <sub>3</sub>	--INVALID-LINK--[1]
Molecular Weight	168.12 g/mol	--INVALID-LINK--[1]
Appearance	White to off-white solid	General chemical supplier information
SMILES	<chem>O=Cc1cc(F)cc(c1)C(=O)O</chem>	--INVALID-LINK--[3]

While detailed, publicly available spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry for **3-fluoro-5-formylbenzoic acid** is limited, some suppliers indicate its availability upon request.[2]

## Synthesis Strategies

Detailed, peer-reviewed synthetic procedures specifically for **3-fluoro-5-formylbenzoic acid** are not readily available in the public domain. However, based on established organic chemistry principles, a plausible synthetic route can be proposed starting from commercially available precursors. A common strategy for introducing formyl and carboxyl groups to an aromatic ring involves oxidation and functional group interconversion.

One potential retrosynthetic approach is illustrated below.

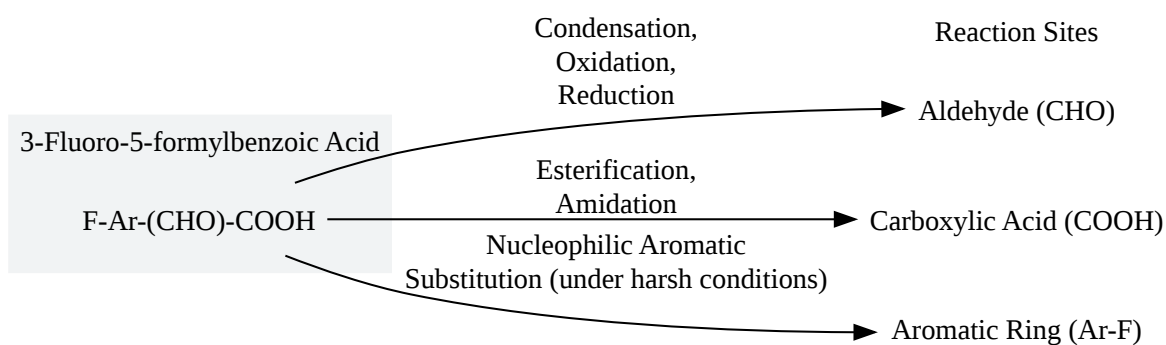
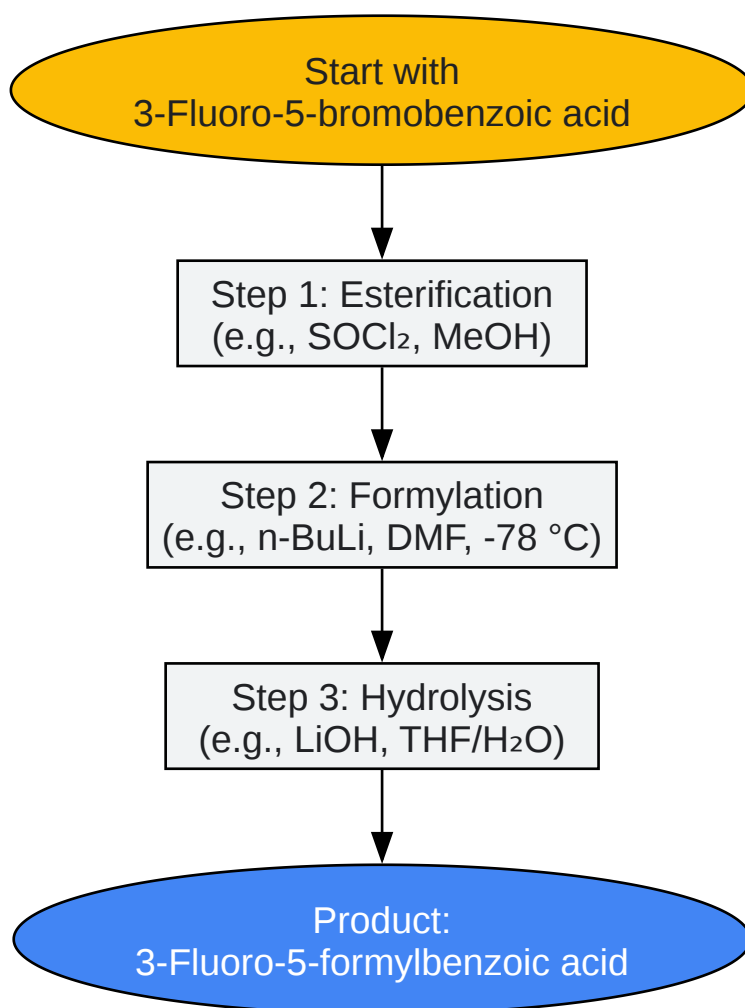


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Caption: Retrosynthetic analysis of **3-fluoro-5-formylbenzoic acid**.

## Proposed Synthetic Workflow

The following experimental workflow is a general guideline based on analogous transformations. Optimization of reaction conditions would be necessary.



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## References

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- 2. 1289005-85-1|3-Fluoro-5-formylbenzoic Acid|BLD Pharm [bldpharm.com]
- 3. 2365-27-7(Benzoic acid,4-fluoro-, ion(1-)) | Kuujia.com [kuujia.com]
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